molecular formula C7H5F2NO4S B2982316 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide CAS No. 1909347-73-4

2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide

Cat. No. B2982316
CAS RN: 1909347-73-4
M. Wt: 237.18
InChI Key: MPUAYWRSUBGEMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acid” is a chemical compound with the molecular formula C8H4F2O4 . It appears as white to pale cream crystals or powder .


Molecular Structure Analysis

The molecular structure of “2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acid” can be represented by the SMILES string OC(=O)C1=CC=CC2=C1OC(F)(F)O2 .


Physical And Chemical Properties Analysis

The “2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acid” has a density of 1.303 g/mL at 25 °C and a refractive index (n20/D) of 1.444 . It is in the form of a liquid .

Scientific Research Applications

Acid-Mediated Formation of Trifluoromethyl Sulfonates

Research by Koller et al. (2009) in "Chemical Communications" demonstrates the trifluoromethylation of various sulfonic acids using a hypervalent iodine trifluoromethylating agent. This process, which occurs under mild conditions, showcases the potential application of 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide in synthesizing trifluoromethyl sulfonates, an important class of compounds in organic synthesis and pharmaceuticals (Koller et al., 2009).

Preparation and Reactions with Alkynyltrimethylsilanes

Zhdankin et al. (1996), in their study published in "The Journal of Organic Chemistry," explored the preparation of organosulfonyloxy derivatives and their reactions with alkynyltrimethylsilanes. This study highlights the utility of 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide in creating complex organic compounds with potential applications in materials science and organic chemistry (Zhdankin et al., 1996).

Difluoromethyl 2-Pyridyl Sulfone as a Gem-Difluoroolefination Reagent

Zhao et al. (2010) reported in "Organic Letters" the use of difluoromethyl 2-pyridyl sulfone as a novel and efficient gem-difluoroolefination reagent for aldehydes and ketones. This study underscores the significance of difluoromethyl groups in chemical reactions and suggests potential applications for 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide in advanced organic synthesis and medicinal chemistry (Zhao et al., 2010).

Transformation of Sulfamethoxazole in Chlorination Reactions

Dodd and Huang (2004) in "Environmental Science & Technology" studied the transformation of sulfamethoxazole, a sulfonamide antibiotic, in reactions with chlorine. This research could imply potential applications of 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide in environmental chemistry, particularly in understanding the fate of similar compounds during water treatment processes (Dodd & Huang, 2004).

Safety And Hazards

The “2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acid” is classified as a skin irritant (Category 2), serious eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and seeking medical advice if skin or eye irritation occurs .

properties

IUPAC Name

2,2-difluoro-1,3-benzodioxole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO4S/c8-7(9)13-4-2-1-3-5(6(4)14-7)15(10,11)12/h1-3H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUAYWRSUBGEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)N)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide

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